molecular formula C4H9N5O4S B1318915 Pyrimidine-2,4,5-triamine sulfate CAS No. 90586-67-7

Pyrimidine-2,4,5-triamine sulfate

Cat. No.: B1318915
CAS No.: 90586-67-7
M. Wt: 223.21 g/mol
InChI Key: VQKFIHPLERCHFG-UHFFFAOYSA-N
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Description

Pyrimidine-2,4,5-triamine, also known as 2,4,6-Triaminopyrimidine, is an organic compound . It is a derivative of Pyrimidine, which is an aromatic, heterocyclic, organic compound similar to pyridine . Pyrimidine has nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent research . Various methods have been developed for the synthesis of pyrimidines . For instance, one method involves the use of alkynes . Another method involves the use of (trimethylsilyl) acetylene .


Molecular Structure Analysis

The molecular structure of Pyrimidine-2,4,5-triamine is C4H7N5 . The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Antimicrobial Agent Synthesis

Pyrimidine-2,4,5-triamine sulfate derivatives have been synthesized as potential antimicrobial agents. These compounds exhibit significant antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus, E. coli, and Aspergillus niger, among others (Rao, Rao, & Koteswara, 2020).

Anticancer Properties

Studies have demonstrated the anticancer properties of this compound derivatives. These compounds show significant activity against cancer cell lines, such as HeLa cells, and are compared to established chemotherapy agents like Cisplatin (Rao, Rao, Koteswara Rao, & Maddur, 2020).

Agricultural Chemistry

This compound analogs are involved in agricultural chemistry, with applications as antibacterial, antifungal, and antiviral agents. These compounds have been utilized in the development of products with therapeutic properties in agriculture (Pinheiro et al., 2020).

Photographic Emulsion Stabilizers

Certain derivatives of this compound are used as stabilizers in photographic silver halide emulsions, demonstrating the versatility of this compound in various industrial applications (Fischer, 2010).

Synthesis of Coordinated Compounds

These compounds have been utilized in the synthesis of novel coordination compounds with interesting structures and potential therapeutic properties, particularly in the context of anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

Plant Growth Research

This compound derivatives are used in physiological research related to plant growth, particularly as tools for understanding the regulation of terpenoid metabolism concerning phytohormones and sterols, which are integral to cell division and senescence (Grossmann, 1990).

Safety and Hazards

While specific safety and hazards information for Pyrimidine-2,4,5-triamine sulfate is not available in the search results, it is generally recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Future Directions

Pyrimidines and their derivatives have found extensive use in the pharmaceutical industry . They have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .

Biochemical Analysis

Biochemical Properties

Pyrimidine-2,4,5-triamine sulfate is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can bind to proteins involved in DNA and RNA synthesis, influencing the overall nucleotide pool within the cell . These interactions are crucial for maintaining cellular homeostasis and ensuring proper cellular function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling pathways such as the mTOR pathway, which is involved in cell growth and proliferation . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can affect cellular metabolism by influencing the synthesis and degradation of nucleotides, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of dihydroorotate dehydrogenase, thereby reducing the synthesis of pyrimidine nucleotides . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . These molecular interactions are critical for understanding the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and proliferation . These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular function without causing significant adverse effects . At higher doses, this compound can cause toxicity, leading to adverse effects such as cell death and tissue damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis of pyrimidine nucleotides . This compound interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are key players in the pyrimidine biosynthesis pathway . Additionally, this compound can influence the levels of various metabolites, thereby affecting the overall metabolic flux within the cell . Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through nucleoside transporters and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are important for understanding the cellular localization and activity of this compound.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can influence its activity and function . This compound has been shown to localize to the nucleus, where it can interact with DNA and RNA synthesis machinery . Additionally, this compound can be found in the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of this compound is critical for understanding its overall biochemical role within the cell.

Properties

IUPAC Name

pyrimidine-2,4,5-triamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.H2O4S/c5-2-1-8-4(7)9-3(2)6;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFIHPLERCHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591151
Record name Sulfuric acid--pyrimidine-2,4,5-triamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-67-7
Record name Sulfuric acid--pyrimidine-2,4,5-triamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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